Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, N,N-dimethyl-1,3-diphenyl-, monohydrochloride
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Overview
Description
Preparation Methods
The synthesis of Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, N,N-dimethyl-1,3-diphenyl-, monohydrochloride involves multiple steps and specific reaction conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, N,N-dimethyl-1,3-diphenyl-, monohydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, N,N-dimethyl-1,3-diphenyl-, monohydrochloride can be compared with other similar compounds, such as other pyrazoloazepine derivatives. These compounds may share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
Properties
CAS No. |
85008-90-8 |
---|---|
Molecular Formula |
C31H29ClN4 |
Molecular Weight |
493.0 g/mol |
IUPAC Name |
2-(3,5-diphenyl-3,4,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaen-13-yl)-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C31H28N4.ClH/c1-33(2)21-22-34-27-19-11-9-17-25(27)29-30(23-13-5-3-6-14-23)32-35(24-15-7-4-8-16-24)31(29)26-18-10-12-20-28(26)34;/h3-20H,21-22H2,1-2H3;1H |
InChI Key |
GLYGQPOJHDSQPB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2C3=C(C4=CC=CC=C41)N(N=C3C5=CC=CC=C5)C6=CC=CC=C6.Cl |
Origin of Product |
United States |
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